Sodium hexachloroosmate(IV) hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

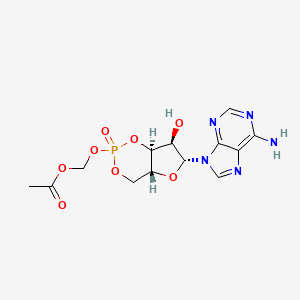

Sodium hexachloroosmate(IV) hydrate, also known as sodium hexachloridoosmate(IV), is an inorganic compound with the formula Na2OsCl6. It is a red solid and is the disodium salt of the osmium(VI) complex [OsCl6]2− . This compound is used as an intermediate and catalyst in organic synthesis .

Synthesis Analysis

The compound can be prepared by the reaction of a suspension of osmium metal in molten sodium chloride with chlorine . The reaction is as follows:Molecular Structure Analysis

The anion in Sodium hexachloroosmate(IV) hydrate is an octahedral complex with an Os-Cl distance of 2.325 (3) Å, as established by X-ray crystallography . The molecular formula of the compound is Cl6H2Na2OOs .Chemical Reactions Analysis

Hexachloroosmate is paramagnetic, with a low-spin d2 configuration . This property may influence its behavior in chemical reactions.Physical And Chemical Properties Analysis

Sodium hexachloroosmate(IV) hydrate is a red solid . Its molecular weight is 466.9 g/mol . The compound is paramagnetic .Applications De Recherche Scientifique

Organic Synthesis Intermediate

Sodium hexachloroosmate(IV) hydrate: is widely used as an intermediate in organic synthesis . Its role is pivotal in the formation of complex organic molecules, serving as a stepping stone in multi-step synthesis processes. This compound’s stability and reactivity make it an ideal candidate for facilitating various chemical reactions.

Catalysis

This compound also finds application as a catalyst in organic reactions . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. Sodium hexachloroosmate(IV) hydrate can be used to accelerate reactions, making the synthesis of complex molecules more efficient and cost-effective.

Preparation of Dihydrogen Complexes

Researchers utilize Sodium hexachloroosmate(IV) hydrate to prepare dihydrogen complexes of osmium(II) containing meso-tetraphos-1 ligand . These complexes are of interest due to their potential applications in hydrogen storage, which is a critical aspect of developing sustainable energy solutions.

Synthesis of Functional Materials

Sodium hexachloroosmate(IV) hydrate: serves as a starting material for the synthesis of various osmium-based functional materials. These materials have diverse applications, including electronics, photonics, and as components in advanced composite materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The compound is instrumental in the preparation of osmium-containing coordination polymers and MOFs. These structures are highly ordered and have unique properties such as high porosity, which makes them useful for gas storage, separation, and catalysis.

Nanostructure Fabrication

It is also employed in the fabrication of nanostructures. Nanostructures have a broad range of applications, including in the fields of medicine, where they can be used for targeted drug delivery, and in materials science, for the development of nanocomposites with enhanced properties.

Safety and Hazards

While specific safety and hazard information for Sodium hexachloroosmate(IV) hydrate was not found in the sources retrieved, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Mécanisme D'action

Target of Action

Sodium hexachloroosmate(IV) hydrate is an inorganic compound with the formula Na2OsCl6 . It is the disodium salt of the osmium(VI) complex [OsCl6]2−

Mode of Action

The anion in Sodium hexachloroosmate(IV) hydrate is an octahedral complex with an Os-Cl distance of 2.325(3) Å, as established by X-ray crystallography . The compound is paramagnetic, with a low-spin d2 configuration . .

Biochemical Pathways

Sodium hexachloroosmate(IV) hydrate is used as an intermediate and catalyst in organic synthesis . It is also used to prepare dihydrogen complexes of osmium(II) containing meso-tetraphos-1 ligand

Propriétés

IUPAC Name |

disodium;hexachloroosmium(2-);hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.H2O.Os/h6*1H;;;1H2;/q;;;;;;2*+1;;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSWAUXOSHGRPF-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2Na2OOs |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746596 |

Source

|

| Record name | Sodium hexachloroosmate(2-)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hexachloroosmate(IV) hydrate | |

CAS RN |

207683-17-8 |

Source

|

| Record name | Sodium hexachloroosmate(2-)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of Sodium hexachloroosmate(IV) hydrate in the synthesis of organometallic compounds, particularly those featured in the research paper?

A1: Sodium hexachloroosmate(IV) hydrate often serves as a starting material for synthesizing various osmium compounds, including organometallic complexes. While the abstract doesn't explicitly detail the synthetic route, it's likely that Sodium hexachloroosmate(IV) hydrate is a precursor to the final octamethylmetallocenes of osmium. [] This is because Sodium hexachloroosmate(IV) hydrate provides a source of osmium in a readily reactive form for further chemical transformations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)